Gestonorone acetate
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Overview
Description
Preparation Methods
Gestonorone acetate is synthesized through a series of chemical reactions starting from 19-norprogesterone. The synthetic route involves the acetylation of the hydroxyl group at the C17α position of gestronol . The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Gestonorone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the C17α position to a ketone group.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
Biology: It has been used in studies to understand the role of progestins in biological systems.
Industry: It is used in the production of other steroidal compounds through biotransformation processes.
Mechanism of Action
Gestonorone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes involved in the regulation of reproductive functions. The molecular targets include the progesterone receptor, and the pathways involved are related to the regulation of ovulation and endometrial transformation .
Comparison with Similar Compounds
Gestonorone acetate is similar to other progestins such as gestonorone caproate and gestronol. it has unique properties that distinguish it from these compounds:
Gestonorone caproate: This compound is the C17α caproate ester of gestronol and has been marketed, unlike this compound.
Gestronol: This compound has a higher affinity for the progesterone receptor compared to gestronol.
Other similar compounds include 17α-hydroxyprogesterone and 19-norprogesterone, which also belong to the 19-norprogesterone and 17α-hydroxyprogesterone groups .
Properties
IUPAC Name |
(17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLFKWJINJVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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